

# Technical Guide: Boc-N-Me-Tyr(Bzl)-OH for Research and Development

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Compound of Interest		
Compound Name:	Boc-N-Me-Tyr(Bzl)-OH	
Cat. No.:	B558131	Get Quote

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides comprehensive information on the procurement, purity, and analysis of **Boc-N-Me-Tyr(BzI)-OH**, a key building block in peptide synthesis and medicinal chemistry.

### Introduction

N $\alpha$ -Boc-N $\alpha$ -methyl-O-benzyl-L-tyrosine, commonly known as **Boc-N-Me-Tyr(Bzl)-OH**, is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The presence of the N-methyl group can impart unique conformational constraints on peptides, influencing their biological activity, metabolic stability, and pharmacokinetic properties. The benzyl group serves as a protecting group for the tyrosine hydroxyl function, while the tert-butyloxycarbonyl (Boc) group protects the  $\alpha$ -amino group. Accurate information on suppliers and purity is critical for the successful synthesis of target peptides and reliable experimental outcomes.

## **Supplier and Purity Information**

A critical aspect of utilizing **Boc-N-Me-Tyr(Bzl)-OH** is sourcing high-purity material. Several chemical suppliers offer this compound, with purity typically assessed by High-Performance Liquid Chromatography (HPLC). The following table summarizes information from various suppliers.



Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Stated Purity	Analytical Method
Sigma- Aldrich	64263-81-6	C22H27NO5	385.45	≥98.0%	HPLC
APExBIO	64263-81-6	C22H27NO5	385.5	≥98.00%	Not specified
MedChemEx press	64263-81-6	C22H27NO5	385.46	Not specified	Not specified[1]
Achemtek	64263-81-6	C22H27NO5	385.45	Not specified	Not specified[2]
Aapptec Peptides	64263-81-6	C22H27NO5	385.5	Not specified	Not specified

# Experimental Protocols Synthesis of Boc-N-Me-Tyr(Bzl)-OH

The synthesis of **Boc-N-Me-Tyr(Bzl)-OH** is typically achieved through the N-methylation of its precursor, Boc-Tyr(Bzl)-OH. A general and effective method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent in an aprotic solvent. The following protocol is adapted from established procedures for N-methylation.

#### Materials:

- Boc-Tyr(Bzl)-OH
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (CH3I)
- · Hydrochloric acid (HCl), 1 M
- Ethyl acetate (EtOAc)



- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Argon or Nitrogen gas
- Ice bath

#### Procedure:

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with argon or nitrogen gas.
- Dissolution: The starting material, Boc-Tyr(Bzl)-OH, is dissolved in anhydrous THF.
- Cooling: The solution is cooled to 0 °C in an ice bath.
- Addition of Methylating Agent: Iodomethane is added to the cooled solution.
- Deprotonation and Methylation: Sodium hydride is added portion-wise to the stirred solution at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.
- Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.
- Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding isopropanol, followed by water, to consume any unreacted sodium hydride.
- Workup:
  - The THF is removed under reduced pressure.
  - The aqueous residue is acidified to a pH of approximately 3-4 with 1 M HCl.
  - The product is extracted with ethyl acetate.
  - The combined organic layers are washed with brine.



- The organic layer is dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure Boc-N-Me-Tyr(Bzl)-OH.

# Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of **Boc-N-Me-Tyr(BzI)-OH** is most commonly determined by RP-HPLC. This technique separates the target compound from any impurities based on their hydrophobicity.

#### Typical RP-HPLC Parameters:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to elute the compound. For example, 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at a wavelength where the aromatic rings of the tyrosine and benzyl groups absorb, typically around 214 nm and 254 nm.
- Injection Volume: 10-20 μL.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a
  mixture of acetonitrile and water.

### **Visualizing Workflows and Pathways**

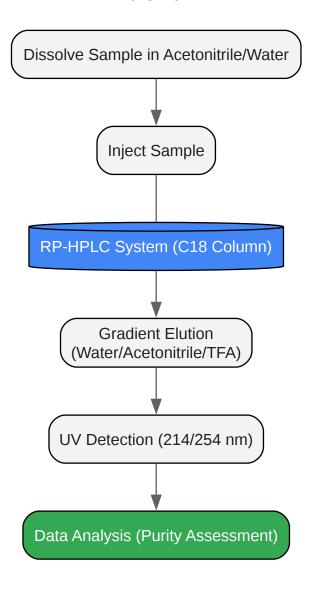
To further clarify the experimental processes, the following diagrams illustrate the synthesis and purification workflows.





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Caption: Synthetic workflow for **Boc-N-Me-Tyr(Bzl)-OH**.



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Caption: Experimental workflow for RP-HPLC purity analysis.



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### References

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